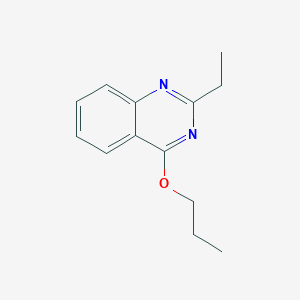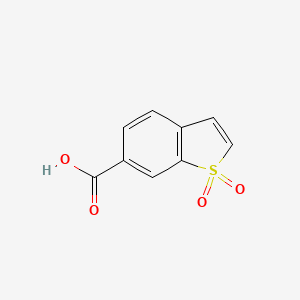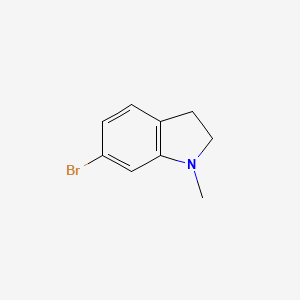
1-(8,8-Dimethyldecahydronaphthalen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8,8-Dimethyldecahydronaphthalen-2-yl)ethanone is a chemical compound with a unique structure characterized by a decahydronaphthalene core substituted with a dimethyl group and an ethanone moiety
Preparation Methods
The synthesis of 1-(8,8-Dimethyldecahydronaphthalen-2-yl)ethanone typically involves several steps:
Synthetic Routes: The compound can be synthesized through the hydrogenation of naphthalene derivatives followed by functional group modifications. For instance, starting with 2-naphthol, hydrogenation can yield decahydro-2-naphthol, which can then be alkylated to introduce the dimethyl groups. Subsequent oxidation can convert the hydroxyl group to a ketone, resulting in the desired ethanone derivative.
Reaction Conditions: The hydrogenation step requires a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The alkylation step can be performed using alkyl halides in the presence of a strong base like sodium hydride (NaH). Oxidation can be achieved using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods: Industrial production may involve continuous flow reactors for hydrogenation and automated systems for subsequent steps to ensure high yield and purity.
Chemical Reactions Analysis
1-(8,8-Dimethyldecahydronaphthalen-2-yl)ethanone undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can yield the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethanone moiety, using nucleophiles like Grignard reagents or organolithium compounds.
Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
1-(8,8-Dimethyldecahydronaphthalen-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(8,8-Dimethyldecahydronaphthalen-2-yl)ethanone involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby affecting metabolic processes.
Comparison with Similar Compounds
1-(8,8-Dimethyldecahydronaphthalen-2-yl)ethanone can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-(8-Hydroxy-4a,8-dimethyldecahydro-2-naphthalenyl)acrylic acid and other decahydronaphthalene derivatives share structural similarities.
Uniqueness: The presence of the ethanone moiety and the specific substitution pattern make this compound unique, offering distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
5435-87-0 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
1-(8,8-dimethyl-2,3,4,4a,5,6,7,8a-octahydro-1H-naphthalen-2-yl)ethanone |
InChI |
InChI=1S/C14H24O/c1-10(15)12-7-6-11-5-4-8-14(2,3)13(11)9-12/h11-13H,4-9H2,1-3H3 |
InChI Key |
ZNXHLOXMNLVYJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC2CCCC(C2C1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11890975.png)






